Iofolastat (123I)
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Overview
Description
Iofolastat I-123 is a radiolabeled compound primarily used in the field of nuclear medicine for imaging purposes. It is a derivative of iodobenzylamine and is specifically designed to target prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells . This makes Iofolastat I-123 a valuable tool in the diagnosis and management of prostate cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iofolastat I-123 involves the incorporation of radioactive iodine-123 into a precursor moleculeThe reaction conditions often involve the use of oxidizing agents to facilitate the incorporation of iodine-123 .
Industrial Production Methods: Industrial production of Iofolastat I-123 requires stringent control of reaction conditions to ensure the purity and specific activity of the final product. The process typically involves the following steps:
- Synthesis of the precursor molecule.
- Radiolabeling with iodine-123.
- Purification to remove any unreacted precursor and by-products.
- Quality control to ensure the product meets regulatory standards for clinical use .
Chemical Reactions Analysis
Types of Reactions: Iofolastat I-123 primarily undergoes substitution reactions, where the iodine-123 isotope is introduced into the precursor molecule. This is typically achieved through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Used to facilitate the incorporation of iodine-123.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reaction Temperature: The reactions are often carried out at elevated temperatures to ensure complete incorporation of the radioactive isotope.
Major Products: The major product of these reactions is Iofolastat I-123 itself, with high radiochemical purity and specific activity suitable for clinical imaging applications .
Scientific Research Applications
Iofolastat I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeled tracer to study chemical reactions and molecular interactions.
Biology: Helps in understanding the biological pathways and mechanisms involving PSMA.
Industry: Employed in the development of new diagnostic agents and imaging techniques.
Mechanism of Action
Iofolastat I-123 exerts its effects by selectively binding to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein highly expressed in prostate cancer cells. Upon binding, the radioactive iodine-123 emits gamma rays, which can be detected using single-photon emission computed tomography (SPECT) imaging. This allows for the visualization of PSMA-expressing cells, providing valuable information for the diagnosis and management of prostate cancer .
Comparison with Similar Compounds
Ioflupane I-123: Another radiopharmaceutical used for imaging dopamine neurons in the brain, primarily for diagnosing Parkinsonian syndromes.
Capromab Pendetide: A radiolabeled monoclonal antibody used for imaging prostate cancer, but with different targeting mechanisms compared to Iofolastat I-123.
Uniqueness of Iofolastat I-123: Iofolastat I-123 is unique in its high specificity for PSMA, making it particularly effective for imaging prostate cancer cells. Its ability to provide clear and precise images of PSMA-expressing cells sets it apart from other radiopharmaceuticals .
Properties
CAS No. |
949575-24-0 |
---|---|
Molecular Formula |
C19H26IN3O7 |
Molecular Weight |
531.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-(123I)iodanylphenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1/i20-4 |
InChI Key |
OXUUJYOSVPMNKP-ZANJDRPYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Isomeric SMILES |
C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[123I] |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
949575-24-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid MIP 1072 MIP-1072 MIP1072 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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